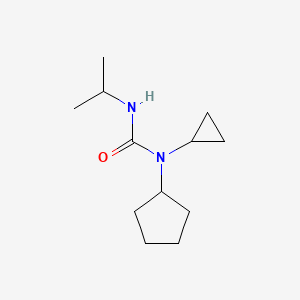
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide, also known as JNJ-31020028, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been widely studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and addiction.
Mecanismo De Acción
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide works by selectively targeting and blocking the mGluR2 receptor, which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in many neurological processes. By blocking this receptor, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide can modulate the activity of glutamate and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior. Additionally, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been shown to reduce the activity of certain brain regions such as the prefrontal cortex, which is involved in executive function and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide is its selectivity for the mGluR2 receptor, which allows for more targeted and specific effects compared to other compounds that may have broader effects on the brain. However, one limitation is the relatively low yield of the synthesis process, which can make it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide. One area of interest is in understanding the molecular mechanisms underlying its therapeutic effects, which could lead to the development of new drugs with similar mechanisms of action. Additionally, further studies are needed to determine the optimal dosing and administration regimens for 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide in different neurological disorders. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide in humans.
Métodos De Síntesis
The synthesis of 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide involves a series of chemical reactions including the condensation of 3-fluorobenzaldehyde with N,N,3-trimethylpyrrolidine, followed by the addition of sulfonamide and purification steps. The yield of the synthesis process is typically around 20-30%.
Aplicaciones Científicas De Investigación
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders. In animal models of schizophrenia, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been shown to improve cognitive function and reduce symptoms such as hyperactivity and social withdrawal. In models of depression and anxiety, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has demonstrated antidepressant and anxiolytic effects. Additionally, 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been studied in models of addiction, where it has shown promise in reducing drug-seeking behavior.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-10-7-8-16(19(17,18)15(2)3)13(10)11-5-4-6-12(14)9-11/h4-6,9-10,13H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDBXCHGAIKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C2=CC(=CC=C2)F)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)

![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)


![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)

![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)
![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)
![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)